Repandusinic acid A
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Overview
Description
Repandusinic acid A is a natural compound that has been studied for its potential medicinal properties . It is found in the Phyllanthus niruri plant, a traditional shrub with long-standing Ayurvedic, Chinese, and Malay ethnomedical records . Preliminary studies suggest that it may have antiviral properties .
Scientific Research Applications
Potential Therapeutic Agent for Hepatitis B
Repandusinic acid A has been studied for its potential as a therapeutic agent for Hepatitis B Virus (HBV). Computational methods, including molecular docking and ADME analysis, have indicated that this compound exhibits promising binding affinities and may serve as an alternative drug molecule with fewer side effects compared to conventional HBV treatments (Subramaniyan et al., 2019).
Isolation and Characterization in Plants
This compound has been isolated and characterized from the leaves of Mallotus repandus. The compound was identified as part of a group of hydrolyzable tannins, which are significant due to their varied biological activities (Saijo et al., 1989).
HIV-1 Reverse Transcriptase Inhibitor
Studies have shown that this compound acts as an inhibitor of HIV-1 reverse transcriptase. This compound has demonstrated considerable inhibitory efficacy, highlighting its potential as a therapeutic agent in HIV treatment (Ogata et al., 1992).
Antidiabetic Potential
Research has explored the antidiabetic potential of this compound, particularly its role as an α-glucosidase inhibitor. This suggests potential applications for the treatment or management of type 2 diabetes (Beidokhti et al., 2017).
Antioxidant Activity
This compound has demonstrated significant antioxidant activities. Its efficacy in scavenging free radicals highlights its potential in combating oxidative stress-related diseases (Londhe et al., 2008).
Inhibitory Activity Against HIV-1 Protease
This compound has shown strong inhibitory activity against HIV-1 protease, an important target in HIV therapy. This highlights its potential as a compound for developing new HIV treatments (Xu et al., 2000).
Radioprotective Properties
The compound has been studied for its radioprotective properties, particularly in protecting against radiation-induced damage. This property is linked to its radical scavenging activities (Londhe et al., 2009).
Future Directions
The future directions for research on Repandusinic acid A could include further exploration of its potential as a drug candidate for hepatitis B virus . More cheminformatics, toxicological, and mechanistic studies would aid the progress to clinical trial studies . In vitro and in vivo evaluation will be essential, and this study will be helpful to proceed further with the effective drug development .
Properties
CAS No. |
125516-10-1 |
---|---|
Molecular Formula |
C41H30O28 |
Molecular Weight |
970.7 g/mol |
IUPAC Name |
4-[1-carboxy-3-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C41H30O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-6,18,23,31-34,41-46,49-56H,7H2,(H,47,48)(H,57,58) |
InChI Key |
WUTXIOAKRFKQHK-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(=CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |
Synonyms |
epandusinic acid A repandusinic acid A, sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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